molecular formula C15H10ClF3O2 B6403382 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262009-67-5

3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6403382
CAS RN: 1262009-67-5
M. Wt: 314.68 g/mol
InChI Key: BBMLGXSGTRLJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CMTBA) is a widely used organic compound in the field of scientific research. It is a white crystalline solid that is soluble in most organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in pharmaceutical and industrial processes. It has a wide range of applications in organic synthesis and other areas of scientific research.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis reactions by facilitating the nucleophilic attack of one molecule on another. This process is known as nucleophilic substitution. In addition, 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to act as a Lewis acid in certain reactions, and it is believed that this may be responsible for its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, studies have shown that the compound has no significant effect on the metabolism of cells or on the activity of enzymes. In addition, 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to be non-toxic, non-mutagenic, and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

The use of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to handle and store. In addition, it is a highly reactive compound, and it can be used in a wide range of organic synthesis reactions. However, there are also some limitations to its use. It is not very soluble in water, and it can be unstable in the presence of strong acids or bases.

Future Directions

There are a number of potential future directions for research on 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and industrial processes. In addition, further research could be done to explore the use of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% as a catalyst in organic synthesis reactions, and to explore its potential as a chromatographic stationary phase. Finally, further research could be done to explore the potential of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% as a drug delivery system.

Synthesis Methods

3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a number of methods. A common method involves the reaction of 3-chloro-4-methylphenol with trifluoroacetic acid in the presence of anhydrous sodium sulfate. This reaction results in the formation of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% and the by-product trifluoroacetic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually done at a temperature of around 100 °C.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research due to its wide range of applications. It is used as a reagent in organic synthesis reactions, as a catalyst in pharmaceutical and industrial processes, and as a chromatographic stationary phase for the separation of compounds. It is also used in the synthesis of a wide range of organic compounds, such as peptides, heterocycles, and polymers.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMLGXSGTRLJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690318
Record name 3'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262009-67-5
Record name 3'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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